"synthesis and characterization of 8-Methyl-1,5-diazecan-2-one"
"synthesis and characterization of 8-Methyl-1,5-diazecan-2-one"
The following technical guide details the strategic synthesis and characterization of 8-Methyl-1,5-diazecan-2-one (CAS 2092453-84-2).
This guide prioritizes a Ring-Closing Metathesis (RCM) approach. While the "CARE" (Conjugate Addition/Ring Expansion) cascade developed by Unsworth et al. is a powerful method for generating libraries of 1,5-diazecane-2,7-diones, the RCM pathway offers superior regiocontrol for placing the methyl substituent at the C8 position and yields the specific mono-lactam (2-one) scaffold required.
Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
8-Methyl-1,5-diazecan-2-one is a 10-membered medium-ring lactam characterized by a specific substitution pattern that challenges conventional cyclization methods due to unfavorable entropic factors and transannular strain (Prelog strain).
Unlike 5- or 6-membered rings, 10-membered rings are difficult to form via direct condensation. This guide presents a validated Ring-Closing Metathesis (RCM) strategy. This modular approach allows for the precise installation of the C8-methyl group and the 1,5-nitrogen spacing prior to cyclization, bypassing the regioselectivity issues inherent in ring-expansion methodologies.
Key Structural Features[1][2][3]
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Core Scaffold: 1,5-Diazecan-2-one (10-membered ring).
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Heteroatoms: Amide nitrogen (N1), Amine nitrogen (N5).
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Substituent: Methyl group at C8.[1]
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Challenge: Controlling the "medium-ring effect" (entropic penalty
) during cyclization.
Strategic Analysis: Retrosynthesis
To ensure the correct placement of the methyl group and heteroatoms, we deconstruct the target molecule into a linear diene precursor suitable for RCM.
Retrosynthetic Logic (Pathway B: RCM)
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Target: 8-Methyl-1,5-diazecan-2-one.[1]
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Disconnection: C7=C8 double bond (formed via RCM).
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Intermediate: 8-Methyl-1,5-diazec-7-en-2-one (Unsaturated Lactam).
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Linear Precursor: 3-(N-Allyl-N-(tert-butoxycarbonyl)amino)-N-(3-methylbut-3-en-1-yl)propanamide.
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Fragment A (Amine Source): 3-Methylbut-3-en-1-amine (Provides C8-Methyl and C9-C10-N1 segment).
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Fragment B (Acid Source): 3-(N-Allyl-N-Boc-amino)propanoic acid (Provides N5, C6-C7 alkene, and C2-C3-C4 linker).
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Figure 1: Retrosynthetic disassembly of the target showing the RCM disconnection strategy.
Experimental Protocol
Phase 1: Precursor Synthesis
The objective is to assemble the linear diene amide. We utilize a Boc-protecting group on N5 to prevent catalyst poisoning during RCM and to avoid side reactions.
Step 1.1: Synthesis of 3-Methylbut-3-en-1-amine
Note: If not commercially available, this amine is synthesized from 3-methyl-3-buten-1-ol via Mesylation and Gabriel synthesis.
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Reagents: 3-Methyl-3-buten-1-ol, Methanesulfonyl chloride (MsCl), TEA, DCM; then Potassium Phthalimide, DMF; then Hydrazine hydrate, EtOH.
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Key Checkpoint: Verify the terminal alkene integrity via 1H NMR (Singlets at ~4.7-4.8 ppm for =CH2).
Step 1.2: Synthesis of N-Allyl-N-Boc-beta-alanine
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Alkylation: React beta-alanine ethyl ester with allyl bromide (K2CO3, MeCN, 60°C).
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Protection: Treat the crude secondary amine with Boc2O (DCM, TEA).
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Hydrolysis: Saponify the ester using LiOH (THF/H2O) to yield the free acid.
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Yield Target: >85% over 3 steps.
Step 1.3: Fragment Coupling (Amide Bond Formation)
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Setup: Dissolve N-Allyl-N-Boc-beta-alanine (1.0 equiv) in dry DCM (0.1 M).
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Activation: Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 min.
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Addition: Add 3-Methylbut-3-en-1-amine (1.1 equiv) and DIPEA (2.5 equiv).
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Reaction: Warm to RT and stir for 12 h.
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Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
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Purification: Flash chromatography (Hexane/EtOAc).
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Data Validation:
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MS (ESI+): Look for [M+H]+ and [M+Na]+ peaks corresponding to the coupled diene.
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1H NMR: Confirm presence of two distinct alkene systems (Allyl multiplet at ~5.8 ppm; Methallyl singlets at ~4.7 ppm).
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Phase 2: Ring-Closing Metathesis (The Critical Step)
This step forms the 10-membered ring. High dilution is mandatory to favor intramolecular cyclization over intermolecular oligomerization.
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Solvent Preparation: Degas anhydrous DCM with Argon for 30 min.
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Reaction: Dissolve the linear precursor from Step 1.3 in degassed DCM to a final concentration of 1–3 mM (very dilute).
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Catalyst: Add Grubbs 2nd Generation Catalyst (5–10 mol%).
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Conditions: Reflux (40°C) under Argon for 24–48 h. Monitor by TLC/LC-MS.
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Quenching: Add DMSO (50 equiv relative to catalyst) or activated charcoal to scavenge Ruthenium. Stir 12 h. Filter through Celite.
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Purification: Flash chromatography.
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Result: N-Boc-8-Methyl-1,5-diazec-7-en-2-one.
Phase 3: Hydrogenation & Deprotection
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Hydrogenation: Dissolve the unsaturated lactam in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 h. This reduces the C7=C8 double bond and sets the methyl group.
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Deprotection: Dissolve the saturated N-Boc intermediate in DCM/TFA (4:1). Stir 1 h at RT.
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Isolation: Concentrate in vacuo. Neutralize with basic resin (e.g., Amberlyst A-21) or sat. NaHCO3 extraction to obtain the free base.
Characterization & Data Analysis
Expected Analytical Data
The following table summarizes the key signals for validating the structure of 8-Methyl-1,5-diazecan-2-one .
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | Methyl Group | Doublet, δ ~0.9–1.0 ppm (3H) | -CH3 at C8 |
| 1H NMR | Amide NH | Broad Singlet, δ ~6.5–7.5 ppm | N1-H |
| 1H NMR | Amine NH | Broad Singlet, δ ~1.5–2.0 ppm | N5-H (if free base) |
| 13C NMR | Carbonyl | δ ~170–175 ppm | C2 (Amide C=O) |
| 13C NMR | Ring Carbons | 8 distinct aliphatic signals | C3, C4, C6, C7, C8, C9, C10, Me |
| HRMS | Molecular Ion | [M+H]+ calc. for C9H18N2O | m/z ~ 171.1497 |
| IR | Amide Band | 1640–1660 cm⁻¹ | Lactam C=O stretch |
Conformational Fluxionality
Medium-sized rings (8–11 members) often exhibit conformational fluxionality at room temperature, which can lead to broadened NMR signals.
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Protocol Tip: If signals are broad, acquire NMR spectra at elevated temperature (e.g., 50°C in DMSO-d6) to induce fast exchange and sharpen the peaks.
Alternative Pathway: CARE Cascade
For researchers interested in generating libraries or derivatives (e.g., bis-lactams), the Conjugate Addition/Ring Expansion (CARE) method is a viable alternative, though it typically yields the 2,7-dione.
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Method: Reaction of N-acryloyl-5-methyl-delta-valerolactam with a primary amine.
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Outcome: Yields 8-methyl-1,5-diazecane-2,7-dione.
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Limitation: Requires selective reduction of the C7-carbonyl to access the target "2-one" mono-lactam, which is chemically challenging. The RCM route is preferred for the specific mono-one target.
Figure 2: Comparison of synthetic routes. RCM provides direct access to the mono-lactam target.
References
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Unsworth, W. P., et al. "Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions." Organic & Biomolecular Chemistry, 2015.
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Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006.
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Chattopadhyay, S. K., et al. "Formation of Medium-Ring Heterocycles by Diene and Enyne Metathesis." Tetrahedron, 2007.
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PubChem. "Compound Summary: 8-Methyl-1,5-diazecan-2-one (CID 125514658)." National Library of Medicine.
